![molecular formula C8H11NO B13206180 3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
3-[(Furan-2-yl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Furan-2-yl)methyl]azetidine is an organic compound that features a four-membered azetidine ring substituted with a furan-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Furan-2-yl)methyl]azetidine typically involves the formation of the azetidine ring followed by the introduction of the furan-2-ylmethyl group. One common method involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of a primary amine with an alkyl dihalide can lead to the formation of the azetidine ring . Subsequent functionalization with a furan-2-ylmethyl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Furan-2-yl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the azetidine ring can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the furan ring under mild conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amines derived from the azetidine ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Furan-2-yl)methyl]azetidine has several applications in scientific research:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(Furan-2-yl)methyl]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, while the azetidine ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan: A five-membered aromatic ring containing one oxygen atom, similar to the furan ring in this compound.
Pyrrolidine: A five-membered ring containing one nitrogen atom, structurally similar to azetidine but with an additional carbon atom.
Uniqueness
This compound is unique due to the combination of the azetidine and furan rings in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both rings allows for diverse reactivity and the potential for multiple interactions with biological targets, enhancing its utility in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)azetidine |
InChI |
InChI=1S/C8H11NO/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 |
Clé InChI |
DSHHIBGQWQWUHT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
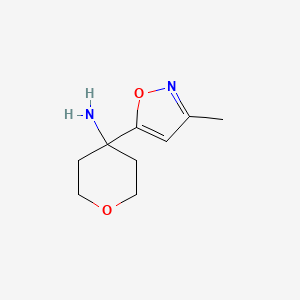
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)

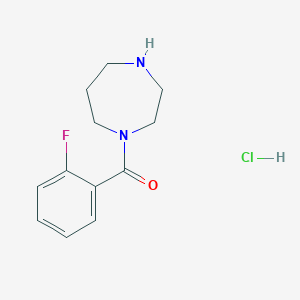
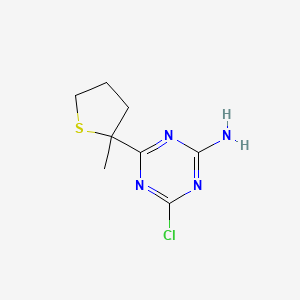
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
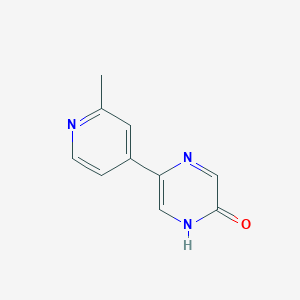
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
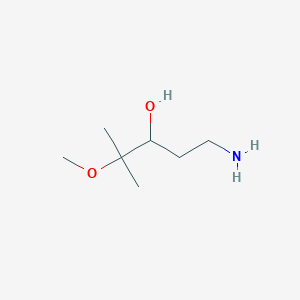
![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
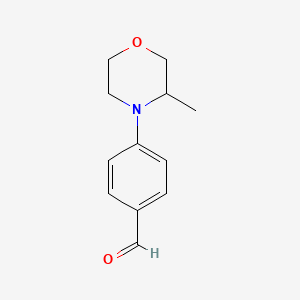
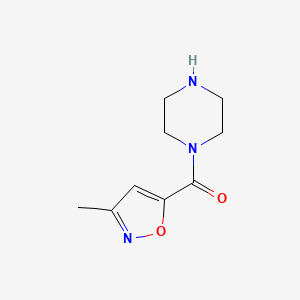
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
